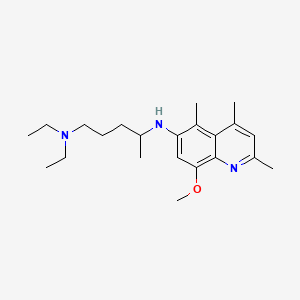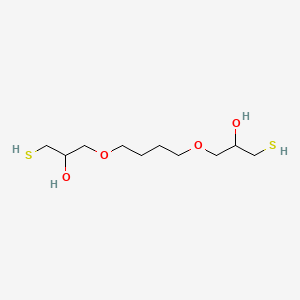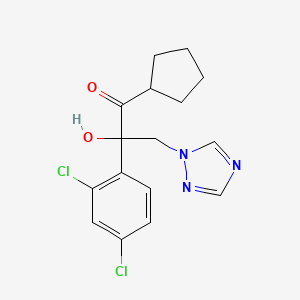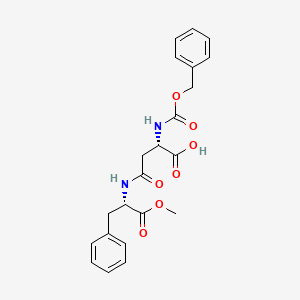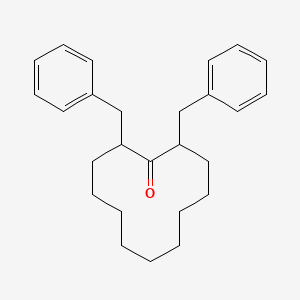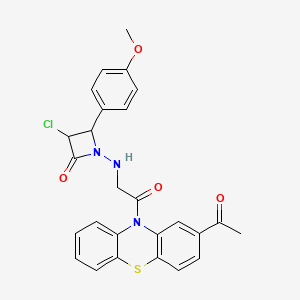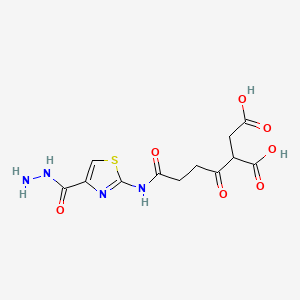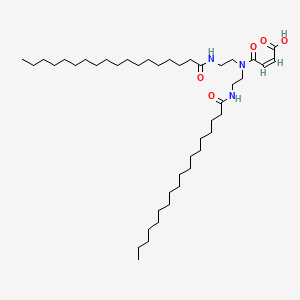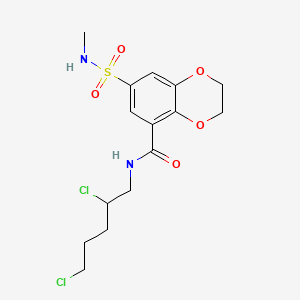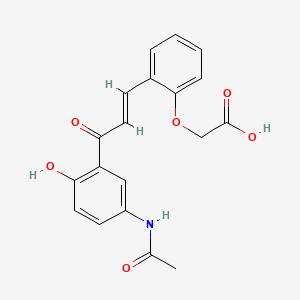
2-Diacetoxyiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diacetoxyiodobenzoate is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of an iodine atom in a +III oxidation state, bonded to two acetoxy groups and a benzoate moiety. This compound is valued for its strong oxidizing properties and its ability to facilitate various organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Diacetoxyiodobenzoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the use of iodosobenzene and glacial acetic acid: [ \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound can be produced using iodine, acetic acid, and benzene, with sodium perborate or potassium peroxydisulfate as oxidizing agents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Diacetoxyiodobenzoate primarily undergoes oxidation reactions due to its hypervalent iodine center. It can also participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and sodium periodate.
Substitution: Reagents such as silver acetate or sodium acetate can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iodosyl derivatives, while substitution reactions can produce various acetoxy-substituted compounds .
Aplicaciones Científicas De Investigación
2-Diacetoxyiodobenzoate has a wide range of applications in scientific research:
Biology: Its oxidizing properties make it useful in the modification of biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Diacetoxyiodobenzoate involves the transfer of oxygen atoms from the acetoxy groups to the substrate, facilitated by the hypervalent iodine center. This process typically involves
Propiedades
Número CAS |
67106-44-9 |
|---|---|
Fórmula molecular |
C11H8IO6- |
Peso molecular |
363.08 g/mol |
Nombre IUPAC |
2,3-diacetyloxy-4-iodobenzoate |
InChI |
InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1 |
Clave InChI |
XCSQFGNRXAPLMO-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


